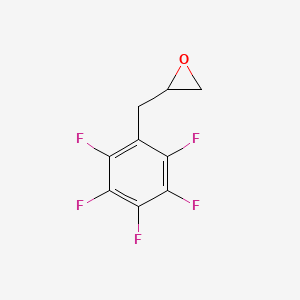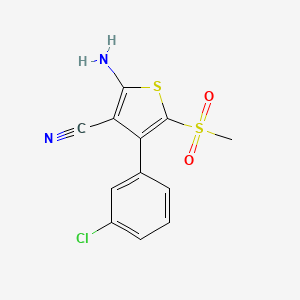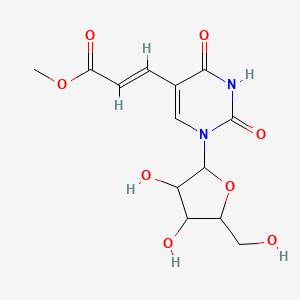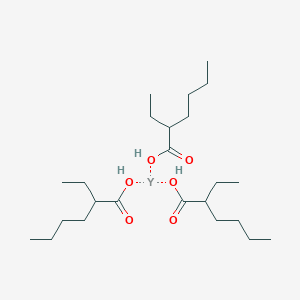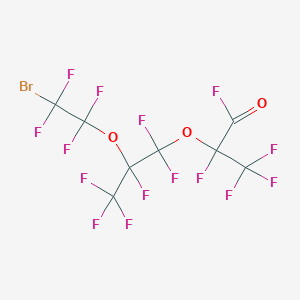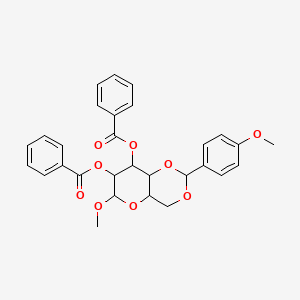
Thallium(I) cyclopentadienide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Preparation Methods
Thallium(I) cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :
[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .
Chemical Reactions Analysis
Thallium(I) cyclopentadienide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form thallium(III) compounds.
Reduction: It is less of a reducing agent compared to other cyclopentadienyl transfer reagents.
Substitution: It can participate in substitution reactions to form various cyclopentadienyl complexes.
Common reagents used in these reactions include thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. Major products formed from these reactions are thallium cyclopentadienide and water .
Scientific Research Applications
Thallium(I) cyclopentadienide is used in various scientific research applications, including:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal applications.
Mechanism of Action
The mechanism by which thallium(I) cyclopentadienide exerts its effects involves its ability to form stable complexes with transition metals and main group elements. These complexes can act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the formation of cyclopentadienyl complexes and the activation of carbon-hydrogen bonds .
Comparison with Similar Compounds
Thallium(I) cyclopentadienide is compared with other cyclopentadienyl transfer reagents such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and cyclopentadienyl magnesium. Compared to these compounds, thallium(I) cyclopentadienide is less air-sensitive and much less of a reducing agent . Similar compounds include:
- Cyclopentadienyl sodium
- Cyclopentadienyl magnesium bromide
- Cyclopentadienyl magnesium
Thallium(I) cyclopentadienide’s unique properties, such as its stability and lower reactivity, make it a valuable reagent in various chemical syntheses.
Properties
Molecular Formula |
C5H5Tl |
|---|---|
Molecular Weight |
269.48 g/mol |
InChI |
InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H; |
InChI Key |
RKLJDPOVAWGBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


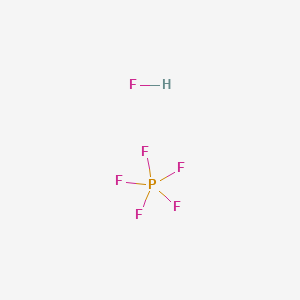

![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)


